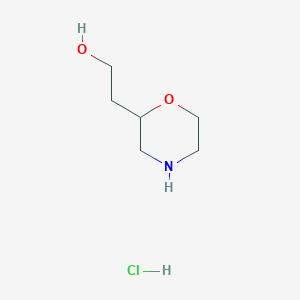
N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride
Overview
Description
N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride, commonly referred to as CPEA-HCl, is an organic compound with a wide range of applications in the scientific and medical fields. CPEA-HCl is a versatile compound that can be used in the synthesis of other compounds, as a research tool in laboratory experiments, and as an active ingredient in pharmaceutical products. CPEA-HCl is a white crystalline solid that is odorless and insoluble in water. It has a molecular weight of 235.7 g/mol and a melting point of 257-259°C.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Subheading : Metabolic Activation PathwayResearch indicates that chloroacetamide herbicides, including compounds structurally related to N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride, undergo complex metabolic activation pathways, leading to DNA-reactive dialkylbenzoquinone imine. This metabolism involves intermediates like CDEPA and CMEPA, which further metabolize to DEA and MEA, respectively. Both human and rat liver microsomes show the ability to metabolize these intermediates, with the involvement of cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman et al., 2000).
Synthesis and Characterization of Acetamide Derivatives
Subheading : Chemical Synthesis ProcessesThe chemical synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to N-(4-Chloro-phenyl)-2-(2-hydroxy-ethylamino)-acetamide hydrochloride, involves acetylation, esterfication, and ester interchange steps. The process achieves high yields and the structural confirmation of the products is ascertained through IR, MS spectroscopy, and elemental analysis (Zhong-cheng & Wan-yin, 2002).
Supramolecular Architectures of Acetamide Compounds
Subheading : Crystal and Molecular StructuresStudies on compounds like N-(5-Chloro-2-hydroxy-phenyl)-acetamide reveal insights into their crystal and molecular structures. The supramolecular architectures involve classical hydrogen bonding along with other non-covalent associations, displaying 1D–3D structures. These interactions are crucial in forming higher-dimensional networks (Chi et al., 2018).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-hydroxyethylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2.ClH/c11-8-1-3-9(4-2-8)13-10(15)7-12-5-6-14;/h1-4,12,14H,5-7H2,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPRVYNTBFOUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187928-78-4 | |
| Record name | Acetamide, N-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Methyl 7-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423841.png)




